molecular formula C18H20N2O2 B5036034 4-phenyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B5036034
M. Wt: 296.4 g/mol
InChI Key: VZDFDMVKDVDYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a tetrahydropyran ring, a phenyl group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with pyridin-3-ylmethylamine. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-phenyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a tetrahydropyran ring, a phenyl group, and a pyridin-3-ylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-phenyl-N-(pyridin-3-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(20-14-15-5-4-10-19-13-15)18(8-11-22-12-9-18)16-6-2-1-3-7-16/h1-7,10,13H,8-9,11-12,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDFDMVKDVDYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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